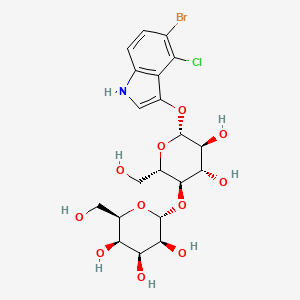

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside, also known as X-Gal, is a white to light yellow powder . It has a molecular formula of C14H15BrClNO6 and a molecular weight of 408.63 .

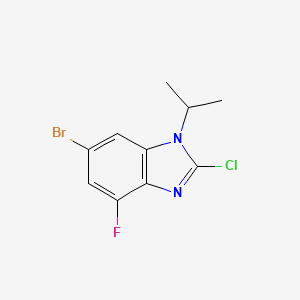

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is represented by the SMILES string: OC[C@H]1OC@@Hc(Cl)c23)C@HC@@H[C@H]1O . The InChI key is OPIFSICVWOWJMJ-AEOCFKNESA-N .Chemical Reactions Analysis

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is a substrate for β-galactosidase . This enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is a white to light yellow powder . It is soluble in DMF and methanol (1:1) up to 50 mg/mL . It is also soluble in 100 mM in DMSO . The compound should be stored at -20°C .Scientific Research Applications

Enzyme Immunoassays

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside (X-gal) is used in chemiluminescent enzyme immunoassays. A study by Arakawa et al. (1993) developed a sensitive chemiluminescent sandwich-type enzyme immunoassay for alpha-fetoprotein using beta-D-galactosidase as a label and X-gal as a substrate, demonstrating its application in clinical diagnosis with high sensitivity and specificity (Arakawa, Ikegami, Maeda, & Tsuji, 1993).

Bacterial Vaginosis Identification

X-gal has been utilized in a novel spot test to identify sialidase activity in vaginal swabs for diagnosing bacterial vaginosis. Wiggins et al. (2000) demonstrated the effectiveness of X-gal in this context, highlighting its potential as an alternative to traditional diagnostic methods (Wiggins, Crowley, Horner, Soothill, Millar, & Corfield, 2000).

Tumor Cell Detection

In the field of oncology, X-gal is used to detect tumor cells. A study by Lin et al. (1990) used the Escherichia coli beta-galactosidase gene with X-gal to effectively identify micrometastatic tumor cells in various organs, providing a sensitive and specific method for tumor cell detection (Lin, Pretlow, Pretlow, & Culp, 1990).

Histochemical Applications

X-gal is widely used in histochemical applications. For instance, Kobayashi and Okada (1993) developed a double staining method using X-gal and immunoperoxidase for whole Drosophila embryos. This method allows for the observation of cells stained with both X-gal and a specific antibody, contributing to the understanding of embryonic development (Kobayashi & Okada, 1993).

Food Safety Testing

In food safety, X-gal is employed to enumerate Escherichia coli in food samples. Restaino et al. (1990) compared a 24-hour direct plating method using X-gal with the standard Most Probable Number method for detecting E. coli in ground beef, demonstrating its reliability and efficiency in food safety applications (Restaino, Frampton, & Lyon, 1990).

Tissue-Specific Gene Expression

X-gal is also instrumental in studying tissue-specific gene expression. Aird et al. (1995) used X-gal to demonstrate that von Willebrand factor gene promoter sequences target LacZ expression to specific endothelial cells in transgenic mice, underscoring its utility in genetic research (Aird, Jahroudi, Weiler-Guettler, Rayburn, & Rosenberg, 1995).

Future Directions

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is the substrate of choice for blue-white selection of recombinant bacterial colonies with the lac+ genotype . Its future directions may involve further applications in molecular biology and histochemistry .

properties

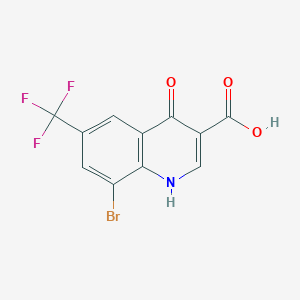

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10+,13+,14+,15+,16+,17+,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDHJGGJYHESA-YPVMWFRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrClNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)

![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)

![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)

methylamine](/img/structure/B1384693.png)

![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)

![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)